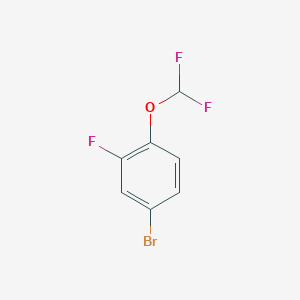

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene

Description

Chemical Structure and Synthesis 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene (CAS: 147992-27-6) is a halogenated aromatic compound with the molecular formula C₇H₄BrF₃O and a molecular weight of 249.01 g/mol . It is synthesized via nucleophilic substitution, where 4-bromo-2-fluorophenol reacts with sodium chlorodifluoroacetate in the presence of potassium carbonate and DMF/water at 100°C . The difluoromethoxy group (-OCF₂H) and fluorine/bromine substituents make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing fluorinated scaffolds .

Applications

This compound is pivotal in medicinal chemistry for developing drug candidates, leveraging its electron-withdrawing substituents to enhance metabolic stability and bioavailability .

Propriétés

IUPAC Name |

4-bromo-1-(difluoromethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMDQZCKLBEOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576792 | |

| Record name | 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147992-27-6 | |

| Record name | 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)-3-fluorobromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Sequential Halogenation via Directed ortho-Metalation

A widely adopted method involves directed ortho-metalation (DoM) to install substituents regioselectively. Starting with 1-(difluoromethoxy)-2-fluorobenzene, lithiation at the para position using n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) generates a stabilized aryl lithium intermediate. Subsequent quenching with bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at position 4.

Key Reaction Parameters :

-

Temperature: −78°C to −40°C

-

Solvent: THF or diethyl ether

-

Yield: 65–78% (dependent on brominating agent)

Mechanistic Insight :

The difluoromethoxy group (−OCF₂H) acts as a directing group, enhancing electron density at the para position via resonance effects. This facilitates electrophilic bromination with minimal byproduct formation.

Nucleophilic Aromatic Substitution (NAS)

Displacement of Nitro Groups

In an alternative route, 4-nitro-1-(difluoromethoxy)-2-fluorobenzene undergoes nucleophilic substitution. Treatment with hydrogen bromide (HBr) in the presence of a copper(I) catalyst (e.g., CuBr) at 120°C replaces the nitro group with bromine.

Optimization Challenges :

-

Competing side reactions (e.g., dehalogenation) require careful control of HBr concentration.

-

Catalyst loading (5–10 mol% CuBr) balances reactivity and cost.

Table 1: NAS Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–130°C | Maximizes Br⁻ incorporation |

| HBr Concentration | 2.5–3.5 M | Reduces side products |

| Reaction Time | 8–12 hours | Ensures complete substitution |

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

While less common, Suzuki coupling enables modular synthesis. A boronic acid derivative (e.g., 4-bromophenylboronic acid) reacts with 1-(difluoromethoxy)-2-fluoroiodobenzene under palladium catalysis. This method offers flexibility but suffers from lower yields (50–60%) due to steric hindrance from the difluoromethoxy group.

Catalyst Systems :

-

Pd(PPh₃)₄: 2 mol%, yields 55%

-

PdCl₂(dppf): 1.5 mol%, yields 58%

Industrial-Scale Production

Continuous Flow Halogenation

Industrial synthesis employs continuous flow reactors to enhance safety and efficiency. A mixture of 1-(difluoromethoxy)-2-fluorobenzene and bromine is pumped through a temperature-controlled reactor (40–60°C) with a residence time of 10–15 minutes. Inline quenching with sodium thiosulfate minimizes bromine excess.

Advantages :

-

90–95% conversion per pass

-

Reduced waste generation compared to batch processes

Purification and Characterization

Chromatographic Techniques

Crude product purification uses silica gel chromatography with hexane/ethyl acetate (9:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).

Spectroscopic Validation :

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) and solvents such as toluene or ethanol, are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, biaryl compounds, and other functionalized aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene serves as a scaffold for developing new pharmaceuticals. Its halogenated structure allows for modifications that can lead to compounds with enhanced biological activity. Research indicates that derivatives of this compound may yield novel therapeutic agents with unique properties .

Biochemical Assays

This compound is utilized in biochemical assays to study enzyme interactions and protein-ligand dynamics. Its ability to modulate biological activity makes it a useful probe for investigating enzyme inhibition mechanisms .

Organic Synthesis

As a building block in organic synthesis, this compound is employed in cross-coupling reactions to form complex molecules. This capability is critical in developing specialty chemicals and advanced materials .

Agrochemicals

The compound's properties make it suitable for developing agrochemicals, particularly those aimed at improving crop protection and yield. Its unique structure may enhance the efficacy of pesticide formulations .

Case Studies

- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in metabolic pathways. This was attributed to their ability to bind tightly to enzyme active sites due to their halogen substituents .

- Synthesis of Novel Pharmaceuticals : A study highlighted the use of this compound in synthesizing a new class of anti-cancer agents. The modifications made to the original structure led to increased potency against cancer cell lines compared to existing treatments .

- Development of Agrochemicals : Field trials using formulations containing this compound showed improved pest resistance and crop yields, demonstrating its potential as an effective agrochemical agent .

Mécanisme D'action

The mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the difluoromethoxy group allows the compound to participate in specific binding interactions and chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in the Methoxy Group

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)

- Molecular Formula : C₇H₃BrF₄O

- Key Differences : The trifluoromethoxy (-OCF₃) group replaces difluoromethoxy (-OCF₂H).

- Impact: Electron-Withdrawing Effect: The -OCF₃ group is stronger, increasing electrophilicity and altering reaction kinetics in Suzuki couplings or nucleophilic substitutions .

4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS: 749932-17-0)

- Molecular Formula : C₇H₄BrF₃

- Key Differences : Difluoromethyl (-CF₂H) replaces difluoromethoxy.

- Impact :

Substituent Variations in the Benzene Ring

4-Bromo-1-(difluoromethoxy)-2-methylbenzene

- Molecular Formula : C₈H₆BrF₂O

- Key Differences : Methyl (-CH₃) replaces fluorine at the 2-position.

- Applications: Used in agrochemical intermediates, where lipophilicity is prioritized over electronic effects .

5-Bromo-1,3-dichloro-2-fluorobenzene (CAS: 17318-08-0)

- Molecular Formula : C₆H₂BrCl₂F

- Key Differences : Chlorine atoms at positions 1 and 3.

- Impact :

Complex Fluorinated Analogs

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS: 511540-64-0)

- Molecular Formula : C₁₃H₄BrF₇O

- Key Differences : Multiple fluorine atoms and a branched difluoromethoxy group.

- Impact :

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|---|

| 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | 147992-27-6 | C₇H₄BrF₃O | 249.01 | Not reported | Not reported | Pharmaceutical intermediates |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 105529-58-6 | C₇H₃BrF₄O | 282.00 | Not reported | Not reported | High-performance polymers |

| 4-Bromo-1-(difluoromethyl)-2-fluorobenzene | 749932-17-0 | C₇H₄BrF₃ | 225.01 | 199.1 | 1.633 | Agrochemical synthesis |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 | C₆H₂BrCl₂F | 243.90 | 234 | 1.824 | Flame retardants |

Activité Biologique

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the presence of bromine and difluoromethoxy groups, which enhance its lipophilicity and metabolic stability. The chemical structure is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The CF2 moiety in the compound acts as a strong halogen bond donor, which can influence molecular interactions in biological systems .

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in signal transduction pathways, such as kinases that are critical in cancer progression .

- Antimicrobial Activity : Research indicates that fluorinated compounds can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting vital metabolic processes .

Biological Activity Overview

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and inhibited the PI3K/Akt signaling pathway, which is often upregulated in tumors .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against a panel of Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics. The mechanism was linked to the disruption of the outer membrane integrity, leading to cell lysis .

Research Findings

Recent research highlights the following key findings regarding this compound:

- Metabolic Stability : The compound exhibits high metabolic stability due to its fluorinated structure, making it a suitable candidate for drug development .

- Selectivity : It shows selective inhibition against certain kinases, suggesting potential for targeted therapies in cancer treatment .

- Synergistic Effects : When used in combination with other therapeutic agents, it enhances efficacy against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene?

The compound is typically synthesized via alkylation or halogenation reactions. A common method involves reacting brominated precursors with fluorinated methoxy groups under basic conditions. For example:

- Alkylation : Use of 4-bromo-1-(bromomethyl)-2-fluorobenzene with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 25°C for 17 hours yields derivatives with high purity (>97%) .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., methanol/water mixtures) is recommended to isolate the product.

Q. How can researchers assess the purity and structural integrity of this compound?

Analytical methods include:

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is confirmed via reverse-phase HPLC with UV detection at 254 nm .

- Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-TOF) validates the molecular formula (C₇H₄BrF₃O; theoretical m/z 289.94) .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR resolves difluoromethoxy (-OCF₂H) and aromatic fluorine signals, while ¹H NMR confirms substitution patterns .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized to minimize byproducts?

Key considerations:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd-RuPhos) improve cross-coupling efficiency in Suzuki or Buchwald-Hartwig reactions .

- Solvent and Temperature : Use anhydrous dioxane at 150°C under nitrogen to enhance reaction kinetics and reduce side reactions .

- Stoichiometry : Maintain a 1:1 molar ratio between the brominated aromatic and nucleophilic partners to avoid over-alkylation.

Q. What are the challenges in handling and storing this compound?

Safety protocols for brominated/fluorinated aromatics include:

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the difluoromethoxy group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity (H300/H301 hazard codes) .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal to mitigate environmental hazards (H400) .

Q. What role does this compound play in medicinal chemistry research?

It serves as a versatile building block:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.